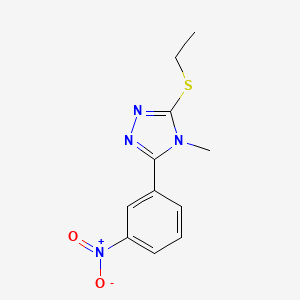
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, also known as Ebselen, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that contains a thiadiazole ring and a sulfonamide group, making it a unique chemical structure with a broad spectrum of biological activities.
Wirkmechanismus
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves its ability to mimic the activity of glutathione peroxidase, an enzyme that plays a critical role in the detoxification of reactive oxygen species (ROS). This compound reacts with ROS and other electrophilic molecules, thereby preventing oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of lipid peroxidation, the modulation of ion channels, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of various pro-inflammatory enzymes and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide for lab experiments is its broad spectrum of biological activities, which makes it a useful tool for studying various disease pathways. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, including the development of more potent analogs with improved pharmacological properties, the identification of new therapeutic applications, and the elucidation of the molecular mechanisms underlying its biological activities. Additionally, the use of this compound as a tool for studying oxidative stress and inflammation in various disease models will likely continue to be an important area of research.
Synthesemethoden
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form 5-ethyl-2-mercaptobenzothiazole. This intermediate is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with sodium selenite to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-3-10-12-13-11(17-10)14-18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZQECDUNSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5692065.png)
![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5692073.png)
![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)

![6-[(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5692099.png)
![3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)

![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)